Morpholin-4-YL-thiophen-3-YL-acetic acid
Overview
Description
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13NO3S . The InChI string isInChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1-5H2,(H,12,13)
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string isOC(=O)CN1CCOCC1
.
Scientific Research Applications
Molecular Inhibition and Gene Function
Morpholino oligos, related in nomenclature to Morpholin-4-YL-thiophen-3-YL-acetic acid, have been used extensively to inhibit gene function across a range of model organisms. This approach has proven to be a relatively simple and rapid method to study gene function, suggesting potential research applications of this compound in gene function studies and molecular biology (Heasman, 2002).
Antioxidant Activity Analysis
The study of antioxidants and their implications across various fields highlights critical tests for determining antioxidant activity. This area of research is of major interest, which could imply research applications for compounds like this compound in exploring antioxidant properties or mechanisms (Munteanu & Apetrei, 2021).
Neuroprotective Mechanisms
Studies on neuroprotective mechanisms, such as those observed with citicoline (CDP-choline), may offer insights into potential therapeutic applications of this compound in neurological conditions or cerebral ischemia, given the compound's potential for bioactivity and interaction with biological systems (Hatcher & Dempsey, 2002).
Central Nervous System (CNS) Agents
The thiophene scaffold, related to thiophen-3-YL in the compound of interest, is recognized for its potential central nervous system activity, suggesting that this compound could have research applications in developing novel CNS agents (Deep et al., 2016).
Synthetic and Pharmaceutical Applications
Research on piperazine and morpholine derivatives, which are structurally or functionally related to this compound, shows a broad spectrum of pharmaceutical applications. This suggests potential avenues for the synthesis and application of this compound in medicinal chemistry (Mohammed et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFVONNFHQFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656355 | |
Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
490027-09-3 | |
Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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